molecular formula C15H22N4O2 B12224569 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide

Cat. No.: B12224569
M. Wt: 290.36 g/mol
InChI Key: DDNPHLUMFCJSEW-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyridazine ring and an azetidine moiety, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring, the introduction of the azetidine moiety, and the final coupling to form the oxane-2-carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-11-6-7-14(17-16-11)19-9-12(10-19)18(2)15(20)13-5-3-4-8-21-13/h6-7,12-13H,3-5,8-10H2,1-2H3

InChI Key

DDNPHLUMFCJSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3CCCCO3

Origin of Product

United States

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